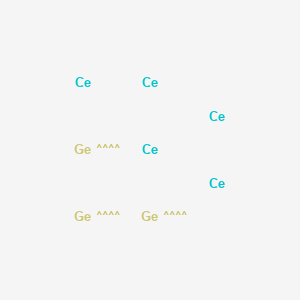
CID 78061919
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “CID 78061919” is a cyclin A and cyclin B inhibitor. This compound is a synthetic macrocyclic molecule designed to selectively inhibit key protein-protein interactions involving cyclin A and cyclin B, which are crucial for the proliferation and survival of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 78061919 involves the formation of a macrocyclic structure through a series of organic reactions. The key steps include the cyclization of linear precursors under specific conditions to form the macrocyclic ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, involving multiple purification steps such as crystallization and chromatography. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
CID 78061919 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
CID 78061919 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein-protein interactions and the role of cyclins in cell cycle regulation.
Biology: Helps in understanding the mechanisms of cell proliferation and apoptosis.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit cyclin A and cyclin B interactions.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mecanismo De Acción
The mechanism of action of CID 78061919 involves the inhibition of cyclin A and cyclin B interactions with their respective targets. By binding to these cyclins, the compound prevents their interaction with other proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and other regulatory proteins involved in cell cycle control .
Comparación Con Compuestos Similares
Similar Compounds
Cyclin A inhibitors: Compounds that specifically inhibit cyclin A interactions.
Cyclin B inhibitors: Compounds that specifically inhibit cyclin B interactions.
General cyclin inhibitors: Compounds that inhibit multiple cyclins simultaneously.
Uniqueness
CID 78061919 is unique due to its selective inhibition of both cyclin A and cyclin B, making it a potent tool for studying the combined effects of these cyclins on cell cycle regulation. Its macrocyclic structure also provides enhanced stability and specificity compared to other linear inhibitors .
Propiedades
Fórmula molecular |
Ce5Ge3 |
|---|---|
Peso molecular |
918.5 g/mol |
InChI |
InChI=1S/5Ce.3Ge |
Clave InChI |
HJUKGSGSLGOXOH-UHFFFAOYSA-N |
SMILES canónico |
[Ge].[Ge].[Ge].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
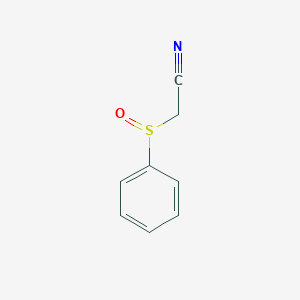
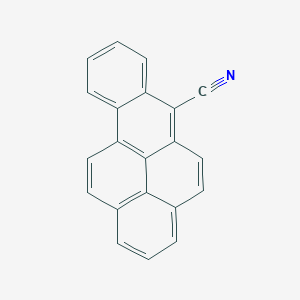
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)


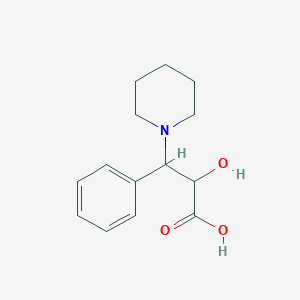
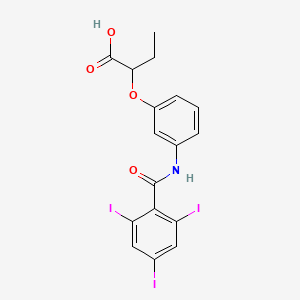


![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)

